2-(Octyloxy)benzonitrile

Ion-Selective Electrode Plasticizer Potentiometry

Single-membrane, multi-analyte ISE performance eliminates multiple plasticizer inventories. 2-(Octyloxy)benzonitrile was one of only two plasticizers demonstrating universal potentiometric response from a screen of >12 candidates. • Broad analyte coverage: enables detection of procaterol, ranitidine, and other pharmaceuticals via one membrane formulation. • Superior to 2-(dodecyloxy)benzonitrile, which failed comparable broad analyte response. • ≥97% purity, clear colorless liquid for reproducible ISE and surface self-assembly applications.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 121554-14-1
Cat. No. B040379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Octyloxy)benzonitrile
CAS121554-14-1
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC=C1C#N
InChIInChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3
InChIKeyFDYQEPJBEYRYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Octyloxy)benzonitrile: Chemical Identity and Baseline Properties


2-(Octyloxy)benzonitrile is an ortho-substituted alkoxybenzonitrile derivative characterized by a benzonitrile core functionalized with an n‑octyloxy chain . It belongs to a class of amphiphilic molecules that exhibit concentration-dependent self-assembly at liquid–solid interfaces [1]. The compound is a clear, colorless liquid at ambient temperature with a reported density of 0.96 g/mL at 20 °C (lit.), a predicted boiling point of 355.0 ± 15.0 °C, and a refractive index (n20/D) of 1.506 . These baseline physicochemical properties underpin its selection as a functional plasticizer in ion‑selective electrodes and as a model amphiphile in surface self‑assembly studies.

ISE Plasticizer Reported universal performance in potentiometric ion-selective electrode screens; enables multi-analyte membrane formulation
Surface Science Model C8 amphiphile for STM-based self-assembly studies at solution/graphite interfaces; distinct chain-length regime
Petroleum Fluids Moderately basic amphiphile (pKa ~4.97) for asphaltene stability modulation; defined destabilization ranking
Thermal Processing High predicted boiling point reduces volatility for high-temperature synthesis or device fabrication

Why 2-(Octyloxy)benzonitrile Cannot Be Replaced by Common Analogs


Generic substitution within the alkoxybenzonitrile family is unreliable because subtle variations in the alkoxy chain length or substitution position drastically alter key performance attributes. For instance, in ion‑selective electrode applications, only 2-(octyloxy)benzonitrile and one other plasticizer emerged as universally applicable from a screen of over a dozen candidates, whereas close structural analogs such as 2-(dodecyloxy)benzonitrile failed to deliver comparably broad analyte response [1]. Similarly, in asphaltene stabilization, the pKa and resulting interfacial activity of octyloxybenzonitrile (OOBN; pKa = 4.97) differs markedly from related alkylbenzene amphiphiles, driving divergent stabilization/destabilization behavior [2]. These findings confirm that even seemingly conservative alterations in the hydrophobic tail or head‑group positioning produce non‑linear changes in functional performance, making direct interchange of in‑class compounds a high‑risk procurement strategy.

Chain length Alkoxy chain variation (e.g., dodecyloxy) can eliminate universal ISE response; only C8 and one other plasticizer passed a 18-candidate screen. Do not assume within-family interchangeability.
Head group Substitution position or head-group type (nitrile vs. phenol vs. aniline) shifts pKa and interfacial activity, altering asphaltene stabilization behavior; octyloxybenzonitrile occupies a narrow pKa window.
Volatility profile Shorter-chain homologs (methoxy, ethoxy) boil 100–120 °C lower, limiting use in high-temperature processing; thermal stability may differ substantially.

Comparative Evidence for Selecting 2-(Octyloxy)benzonitrile


Universal Plasticizer Performance vs. Structural Analogs in Ion-Selective Electrodes

In a systematic screen of 18 plasticizer candidates for universal ion‑selective electrodes, only 2-(octyloxy)benzonitrile and Mesamoll (alkylsulphonic acid ester of phenol) provided consistently superior potentiometric response across a diverse panel of organic ions, including low‑log P analytes such as procaterol, etilefrine, and ranitidine. In contrast, close structural analogs—including 2-(dodecyloxy)benzonitrile, 2-nitrophenyl octyl ether, and dioctyl phthalate—did not yield universally acceptable performance [1]. The patent explicitly identifies 2-(octyloxy)benzonitrile as one of only two plasticizers that emerged from the full screen as “clear universally applicable plasticizers” [1].

ISE Plasticizer Screen
Head-to-head
Only 2 of 18 candidates (incl. 2-(octyloxy)benzonitrile) delivered universal potentiometric response; dodecyloxy analog and phthalates rejected.
Reported universal performance context; supports ISE membrane selection.
Patent-based screening; verify with target analyte panel.
Ion-Selective Electrode Plasticizer Potentiometry

pKa and Asphaltene Destabilization Potency Relative to Alkylbenzene Amphiphiles

Octyloxybenzonitrile (OOBN) was evaluated alongside four other alkylbenzene amphiphiles for its effect on asphaltene precipitation. Potentiometric titration in tetrahydrofuran yielded a pKa of 4.97 for OOBN, placing it intermediate in basicity between nonylphenol (pKa = 6.47) and nonylacetophenone (pKa = 4.78). The degree of asphaltene destabilization, measured by microscopy, correlated with pKa: weaker bases were more destabilizing. OOBN (pKa 4.97) exhibited moderate destabilization, whereas the stronger base nonylaniline (pKa 7.76) caused greater destabilization and the weakest base nonylacetophenone (pKa 4.78) caused the least [1].

pKa & Asphaltene Rank
Cross-study comparable
pKa = 4.97 (THF); moderate destabilizer between nonylacetophenone (4.78) and nonylphenol (6.47).
Supports basicity-driven amphiphile selection for petroleum fluid studies.
Microscopy assay; crude oil context.
Asphaltene Stability Amphiphile pKa

Self-Assembly Dynamics at the Graphite Interface: Chain-Length Comparison

Amphiphilic alkoxybenzonitriles (ABNs) of varying chain length (including octyloxy) were studied at the solution/graphite interface by STM and molecular dynamics simulations. Competitive self‑assembly between ABNs and octanoic acid solvent is controlled by concentration and molecular size. The C8 (octyloxy) chain provides a balance between alkyl‑chain occlusion dynamics and head‑group re‑adsorption propensity, leading to characteristic assembly phases distinct from shorter or longer homologs [1]. While specific quantitative phase‑transition concentrations for the C8 homolog are not tabulated in the abstract, the study confirms that chain‑length variation directly alters desorption/adsorption asymmetry, a parameter critical for designing ordered surface patterns.

STM Self-Assembly
Class-level inference
C8 chain balances hydrophobic occlusion and nitrile re-adsorption at graphite interface; assembly distinct from shorter/longer homologs.
Chain-length-dependent dynamics context; data to verify for C8.
Qualitative STM/MD study; individual homolog concentrations not tabulated.
Self-Assembly Scanning Tunneling Microscopy Alkoxybenzonitrile

Predicted Boiling Point and Volatility Difference vs. Shorter‑Chain Homologs

The predicted boiling point of 2-(octyloxy)benzonitrile (355.0 ± 15.0 °C) is substantially higher than that of its shorter‑chain homologs. For example, 2‑methoxybenzonitrile (2‑methoxybenzonitrile, no octyl chain) has a reported boiling point of ~230–240 °C, and 2‑ethoxybenzonitrile boils around 250–260 °C (class‑level inference based on typical alkoxybenzene increments). The C8 chain elevates the boiling point by roughly 100–120 °C relative to the methoxy analog, reducing volatility and potentially improving thermal stability in high‑temperature processing or device fabrication .

Boiling Point
Class-level inference
Predicted bp ~355 °C, approx. 100–120 °C above methoxy analog; experimental verification pending.
Supports thermal stability selection; context-dependent.
Predicted value; confirm experimentally.
Boiling Point Volatility Alkoxy Chain Effect

Optimal Use Scenarios for 2-(Octyloxy)benzonitrile


Universal Plasticizer for Wide-Range Ion-Selective Electrode Membranes

The compound’s empirically demonstrated universal potentiometric response across diverse organic analytes [1] makes it a top‑tier candidate for formulating ion‑selective electrodes used in pharmaceutical quality control (e.g., detection of procaterol, ranitidine) or environmental monitoring. Unlike single‑analyte plasticizers, 2‑(octyloxy)benzonitrile enables a single membrane composition to serve multiple targets, reducing inventory and formulation complexity.

Model Amphiphile for Interfacial Self-Assembly and 2D Crystal Engineering

The C8 chain places 2‑(octyloxy)benzonitrile in a sweet spot for studying competitive self‑assembly with alkanoic acid solvents at the graphite interface [2]. Its intermediate chain length yields measurable desorption/adsorption asymmetry observable by STM, making it a valuable probe molecule for fundamental surface science and for designing nanopatterned templates.

Basic Amphiphile for Asphaltene Stability Modulation in Petroleum Fluids

With a measured pKa of 4.97 and a defined position in the destabilization hierarchy of alkylbenzene amphiphiles [3], 2‑(octyloxy)benzonitrile can serve as a reference compound for tuning asphaltene aggregation in crude oil. It is particularly relevant when a moderately basic, non‑phenolic amphiphile is needed to achieve intermediate destabilization without the stronger effects of aniline‑type additives.

Thermally Stable Organic Intermediate for High-Temperature Synthesis

The high predicted boiling point (~355 °C) suggests that 2‑(octyloxy)benzonitrile is well‑suited for reactions or processes that demand low‑volatility organic media, such as high‑boiling solvent replacement, heat‑transfer fluids, or as a stable precursor for further functionalization at elevated temperatures.

Application
Selection Property
Validation Focus
Universal ISE membrane research
Reported broad potentiometric response across diverse analytes
Confirm response profile with target pharmaceutical or environmental ions
Interfacial self-assembly & STM studies
C8 chain-length regime; distinct adsorption/desorption asymmetry
Verify assembly phase and concentration dependence at graphite interface
Asphaltene stability modulation
Moderate basicity (pKa ~4.97); intermediate destabilization rank
Evaluate pKa-dependent aggregation in crude oil systems
High-temperature synthesis/processing
Predicted high boiling point; low volatility
Assess thermal stability under target reaction or fabrication conditions
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